molecular formula C6H6ClN3O2 B14044138 N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride

N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride

Cat. No.: B14044138
M. Wt: 187.58 g/mol
InChI Key: PLYGNVHVTOVRFW-UHFFFAOYSA-N
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Description

N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride (SY128521) is a carboximidoyl chloride derivative featuring a pyrazine core substituted with a methoxy group at position 5 and an N-hydroxy functional group at the carboximidoyl position. The compound’s methoxy group may enhance electron density in the pyrazine ring, influencing its reactivity in substitution or coupling reactions.

Properties

IUPAC Name

N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-5-3-8-4(2-9-5)6(7)10-11/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYGNVHVTOVRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride typically involves the reaction of 5-methoxypyrazine-2-carboxylic acid with thionyl chloride to form 5-methoxypyrazine-2-carbonyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride and related compounds:

Compound Name Core Structure Substituents Key Functional Groups Synthesis Yield (If Available)
This compound Pyrazine 5-methoxy, N-hydroxy Carboximidoyl chloride Not reported
5-Chloro-N-phenylpyrazine-2-carboxamide (Compounds 1–30) Pyrazine 5-chloro, N-phenyl Carboxamide 18–89% (chromatographically pure)
4-Cyano-N-hydroxycyclohexanecarbimidoyl chloride (SY128522) Cyclohexane 4-cyano, N-hydroxy Carbimidoyl chloride Not reported
N-Hydroxyquinoline-5-carbimidoyl Chloride (SY128523) Quinoline 5-carbimidoyl, N-hydroxy Carbimidoyl chloride Not reported
Key Observations:
  • Pyrazine vs. Quinoline Cores: The pyrazine-based target compound (SY128521) and quinoline-based SY128523 differ in aromatic systems. Pyrazine’s electron-deficient nature may favor electrophilic substitution, whereas quinoline’s fused benzene ring could enhance stability and π-π stacking in pharmaceutical contexts .
  • Substituent Effects: The 5-methoxy group in SY128521 likely increases electron density compared to the 5-chloro substituent in 5-chloro-N-phenylpyrazine-2-carboxamide ().
  • Functional Group Reactivity : Carboximidoyl chlorides (SY128521, SY128522, SY128523) are highly reactive intermediates, often used to form amidines via reaction with amines. In contrast, carboxamides () are typically more stable and serve as final products in medicinal chemistry .

Biological Activity

N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and structure, which include a pyrazine ring substituted with hydroxyl and methoxy groups. The presence of these functional groups is critical for its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both bacterial and fungal pathogens.

  • Antibacterial Activity : In vitro assays have demonstrated that certain pyrazine derivatives possess strong antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity.
  • Antifungal Activity : Some derivatives have also shown antifungal effects against Candida species. However, the activity may vary significantly depending on the specific structural modifications made to the pyrazine core .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes. This includes inhibition of nucleic acid synthesis and enzyme activity critical for microbial survival .

Case Study 1: Antimycobacterial Activity

A study focused on the development of new antimycobacterial agents derived from pyrazine structures found that compounds similar to this compound displayed promising activity against Mycobacterium tuberculosis. The study reported MIC values as low as 0.78 µg/mL for some derivatives, suggesting potential for further development as antitubercular agents .

Case Study 2: Neuroprotective Effects

Another area of research has investigated the neuroprotective properties of pyrazine derivatives in models of neurodegenerative diseases. Compounds exhibiting BACE1 inhibitory activity have been linked to potential therapeutic effects in Alzheimer's disease, highlighting a dual role in both antimicrobial and neuroprotective contexts .

Research Findings Summary Table

Activity TypeTarget Organism/ConditionMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus0.5
AntifungalCandida albicans3.0
AntimycobacterialMycobacterium tuberculosis0.78
NeuroprotectiveAlzheimer's Disease Models-

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